molecular formula C10H9F3O2 B1307456 4-(Trifluoromethyl)hydrocinnamic acid CAS No. 53473-36-2

4-(Trifluoromethyl)hydrocinnamic acid

Cat. No.: B1307456
CAS No.: 53473-36-2
M. Wt: 218.17 g/mol
InChI Key: OEIUMLSCWINLBB-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)hydrocinnamic acid is a useful research compound. Its molecular formula is C10H9F3O2 and its molecular weight is 218.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities and Therapeutic Potential

4-Hydroxycinnamic acid, a related compound of 4-(Trifluoromethyl)hydrocinnamic acid, has been extensively studied for its biological activities. It has demonstrated a range of bioactivities, including antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities. These properties, coupled with its role in mitigating conditions like diabetes, obesity, hyperlipidemia, and gout, make it a compound of significant interest in therapeutic research (Pei, Ou, Huang, & Ou, 2016).

Pharmacokinetic Properties and Analytical Methodologies

The pharmacokinetic properties of hydroxycinnamic acids, such as absorption and metabolism, play a crucial role in their effectiveness and applications. Analytical methodologies, particularly those for quantifying these acids in various biological and plant matrices, are essential for advancing research in this field (Barberousse, Roiseux, Robert, Paquot, Deroanne, & Blecker, 2008).

Role in Lipid Metabolism and Obesity Management

Hydroxycinnamic acid derivatives, including 4-hydroxycinnamic acid, have shown potential therapeutic benefits in experimental diabetes and hyperlipidemia. Recent studies suggest they could be valuable in treating obesity-related health complications, highlighting their significance in lipid metabolism and obesity management (Alam et al., 2016).

Extraction Techniques and Solubility Studies

The solubility of hydroxycinnamic acids in supercritical carbon dioxide has been investigated to understand their separation from natural matrices. This knowledge is critical for extracting these compounds efficiently for various applications, including in the food and pharmaceutical industries (Murga, Sanz, Beltrán, & Cabezas, 2003).

Antioxidant and Anti-inflammatory Properties

The antioxidant and anti-inflammatory properties of hydroxycinnamic acids have been a subject of extensive research. These properties contribute to their potential in preventing and treating diseases related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases (de Oliveira Silva & Batista, 2017).

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

4-(Trifluoromethyl)hydrocinnamic Acid is a valuable reagent for synthesizing (poly)fluorinated neprilysin inhibitors . It is also applied in pesticides, medicines, dyes, and in functional materials preparation because of its excellent bioactive properties . Its future directions could involve further exploration of these applications.

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)hydrocinnamic acid plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of (poly)fluorinated neprilysin inhibitors . It interacts with various enzymes and proteins, including neprilysin, an enzyme involved in the degradation of amyloid-beta peptides. The interaction between this compound and neprilysin is crucial for its inhibitory activity, which can be leveraged in the development of therapeutic agents for neurodegenerative diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to inhibit bacterial growth in culture, indicating its potential as an antimicrobial agent . Additionally, this compound influences cell signaling pathways and gene expression, particularly those involved in inflammatory responses. By modulating these pathways, it can alter cellular metabolism and function, making it a valuable compound for studying cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It forms hydrogen bonds with biomolecules, facilitating its interaction with enzymes and proteins . This binding can lead to enzyme inhibition or activation, depending on the target. For instance, its interaction with neprilysin results in the inhibition of the enzyme’s activity, thereby preventing the breakdown of amyloid-beta peptides. This mechanism is particularly relevant in the context of neurodegenerative diseases, where amyloid-beta accumulation is a hallmark.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged inhibition of bacterial growth and modulation of gene expression, which are crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and significant biological activity, such as enzyme inhibition and antimicrobial effects . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes. These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which are critical for its clearance and biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interaction with enzymes and proteins, thereby modulating its biochemical and cellular effects.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-2,4-5H,3,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIUMLSCWINLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393930
Record name 4-(Trifluoromethyl)hydrocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53473-36-2
Record name 4-(Trifluoromethyl)hydrocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(Trifluoromethyl)phenyl]propionic Acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-trifluoromethylcinnamic acid (commercial available) in methanol is hydrogenated with Pd/C (5 wt %) at 2 bar until 4-trifluoromethylcinnamic acid has reacted completely. After removal of the catalyst by filtration the 4-trifluoromethylhydrocinnamic acid is further reacted in step 2 to compound 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary intermolecular interaction observed in the crystal structure of 3-[4-(trifluoromethyl)phenyl]propanoic acid?

A1: The crystal structure of 3-[4-(trifluoromethyl)phenyl]propanoic acid exhibits inversion dimers linked by pairs of O—H⋯O hydrogen bonds []. This suggests that hydrogen bonding plays a significant role in the solid-state packing of this compound.

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